

Spectroscopic and Synthetic Profile of Boc-Hyp-OMe: A Technical Guide

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Compound of Interest

Compound Name: *Boc-Hyp-OMe*

Cat. No.: *B558405*

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For researchers, scientists, and professionals engaged in drug development and peptide chemistry, this document provides a comprehensive technical overview of the spectroscopic data and synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (**Boc-Hyp-OMe**). This guide presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized **Boc-Hyp-OMe** are paramount for its application in further chemical synthesis. The following tables summarize the key spectroscopic data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Boc-Hyp-OMe** (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.40	m	1H	H-2
~4.35	br s	1H	H-4
3.75	s	3H	-OCH ₃
~3.60	m	1H	H-5a
~3.45	m	1H	H-5b
~2.25	m	1H	H-3a
~2.05	m	1H	H-3b
1.45 & 1.42	2 x s	9H	Boc (-C(CH ₃) ₃)

Table 2: ¹³C NMR Spectroscopic Data for **Boc-Hyp-OMe**

While a specific, fully assigned ¹³C NMR spectrum for **Boc-Hyp-OMe** is not readily available in the public domain, characteristic chemical shifts can be predicted based on the analysis of structurally similar compounds, such as Boc-Hyp-OH and other N-Boc protected amino acid methyl esters.

Chemical Shift (δ) ppm (Predicted)	Assignment
~174	C=O (ester)
~155	C=O (Boc)
~80	-C(CH ₃) ₃
~70	C-4
~59	C-2
~55	C-5
~52	-OCH ₃
~39	C-3
~28	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **Boc-Hyp-OMe**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3450	O-H stretch (hydroxyl)
~2975	C-H stretch (aliphatic)
~1745	C=O stretch (ester)
~1690	C=O stretch (carbamate)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Boc-Hyp-OMe**

m/z	Assignment
246.13	$[M+H]^+$
268.11	$[M+Na]^+$
190.08	$[M+H - tBu]^+$
146.07	$[M+H - Boc]^+$

Experimental Protocols

The synthesis and spectroscopic characterization of **Boc-Hyp-OMe** require precise and well-defined methodologies.

Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (**Boc-Hyp-OMe**)

A common and effective method for the synthesis of **Boc-Hyp-OMe** involves a two-step process starting from trans-4-hydroxy-L-proline.[\[1\]](#)

Step 1: Esterification of trans-4-hydroxy-L-proline

- Suspend trans-4-hydroxy-L-proline in methanol.
- Cool the mixture in an ice bath and slowly add thionyl chloride.
- Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure to obtain trans-4-hydroxy-L-proline methyl ester hydrochloride.

Step 2: Boc-protection of the amino group

- Dissolve the trans-4-hydroxy-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane.[\[2\]](#)

- Cool the solution to 0°C and add triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).
[2]
- Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).[2]
- Work up the reaction by washing with aqueous solutions of HCl and NaHCO₃, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **Boc-Hyp-OMe**.

Spectroscopic Characterization Methods

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

Infrared spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

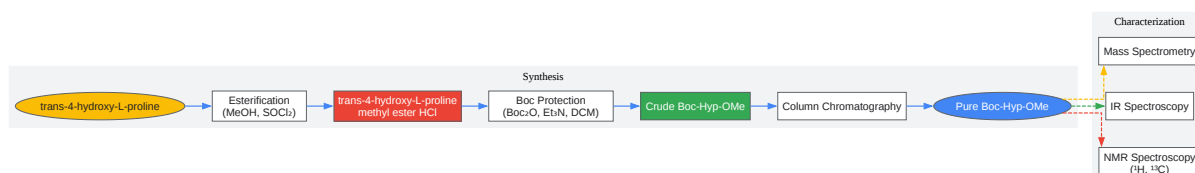
Mass Spectrometry:

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is typically dissolved in a mixture of methanol and water with a small amount of formic acid to facilitate protonation.

Workflow and Logical Relationships

The synthesis and characterization of **Boc-Hyp-OMe** follow a logical progression from starting materials to the final, fully characterized product. This workflow is visualized in the diagram

below.



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References

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Boc-Hyp-OMe: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558405#spectroscopic-data-nmr-ir-mass-spec-of-boc-hyp-ome]

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